1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea
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Overview
Description
1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 3-chlorophenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like acetyl and chlorophenyl can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Acetylphenyl)-3-[2-(4-chlorophenyl)ethyl]urea: Similar structure with a different position of the chlorine atom.
1-(4-Methylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea: Similar structure with a methyl group instead of an acetyl group.
1-(4-Acetylphenyl)-3-[2-(3-bromophenyl)ethyl]urea: Similar structure with a bromine atom instead of chlorine.
Uniqueness
1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea is unique due to the specific positioning of the acetyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)14-5-7-16(8-6-14)20-17(22)19-10-9-13-3-2-4-15(18)11-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOHRJWHDXOIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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